Dibenzyl tridecanedioate

Catalog No.
S8528088
CAS No.
52175-11-8
M.F
C27H36O4
M. Wt
424.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dibenzyl tridecanedioate

CAS Number

52175-11-8

Product Name

Dibenzyl tridecanedioate

IUPAC Name

dibenzyl tridecanedioate

Molecular Formula

C27H36O4

Molecular Weight

424.6 g/mol

InChI

InChI=1S/C27H36O4/c28-26(30-22-24-16-10-8-11-17-24)20-14-6-4-2-1-3-5-7-15-21-27(29)31-23-25-18-12-9-13-19-25/h8-13,16-19H,1-7,14-15,20-23H2

InChI Key

BHLFKFUUCHJGGC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC(=O)CCCCCCCCCCCC(=O)OCC2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCCCCCCCCCCC(=O)OCC2=CC=CC=C2

Dibenzyl tridecanedioate is an organic compound with the molecular formula C27H36O4C_{27}H_{36}O_{4} and a molecular weight of 424.57 g/mol. It is categorized as a diester, specifically derived from the reaction of dibenzyl alcohol and tridecanedioic acid. This compound is characterized by its long carbon chain, which contributes to its unique physical and chemical properties, such as solubility and melting point. The compound is often used in various chemical applications due to its structural characteristics that allow for versatility in synthesis and reactivity.

Typical of esters:

  • Hydrolysis: In the presence of water and an acid or base catalyst, dibenzyl tridecanedioate can undergo hydrolysis to yield dibenzyl alcohol and tridecanedioic acid.
  • Transesterification: This reaction involves the exchange of the alkoxy group in dibenzyl tridecanedioate with another alcohol, leading to the formation of different esters.
  • Reduction: The ester functional groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

These reactions highlight the compound's potential utility in synthetic organic chemistry, particularly in creating derivatives or modifying its structure for specific applications.

Research on the biological activity of dibenzyl tridecanedioate is limited, but compounds with similar structures often exhibit various biological properties. Esters like dibenzyl tridecanedioate may have potential applications in pharmaceuticals or as bioactive compounds due to their ability to interact with biological systems. Further studies are necessary to elucidate specific biological effects, such as antimicrobial or anti-inflammatory activities.

Dibenzyl tridecanedioate can be synthesized through several methods:

  • Esterification Reaction: This is the most common method, where dibenzyl alcohol reacts with tridecanedioic acid in the presence of an acid catalyst (e.g., sulfuric acid) under reflux conditions. The reaction typically requires removal of water to drive equilibrium toward product formation.
  • Transesterification: Another method involves reacting a different ester with dibenzyl alcohol, which can be beneficial when specific reactants are more readily available or cost-effective.
  • Microwave-Assisted Synthesis: This modern approach utilizes microwave irradiation to enhance reaction rates and yields, providing a more efficient synthesis route for dibenzyl tridecanedioate.

Dibenzyl tridecanedioate has several applications across various fields:

  • Chemical Intermediates: It serves as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.
  • Plasticizers: Due to its ester nature, it can be used as a plasticizer in polymer chemistry, improving flexibility and workability of materials.
  • Flavoring Agents: Given its aromatic properties, it may find use in food chemistry as a flavoring agent or fragrance component.

While specific interaction studies on dibenzyl tridecanedioate are scarce, compounds with similar structures often undergo interactions with enzymes or receptors in biological systems. Understanding these interactions could provide insights into potential therapeutic uses or toxicity profiles. Future research should focus on conducting detailed interaction studies to evaluate how dibenzyl tridecanedioate behaves in biological environments.

Dibenzyl tridecanedioate shares structural similarities with various other diesters and organic compounds. Here are some comparable compounds:

Compound NameMolecular FormulaKey Characteristics
Dibutyl phthalateC16H18O4C_{16}H_{18}O_{4}Common plasticizer; used in cosmetics and plastics
Diethyl phthalateC12H14O4C_{12}H_{14}O_{4}Used as a solvent and plasticizer; less viscous than dibenzyl
Dimethyl adipateC10H18O4C_{10}H_{18}O_{4}Used in polymer synthesis; has shorter carbon chains

Uniqueness of Dibenzyl Tridecanedioate

Dibenzyl tridecanedioate's uniqueness lies in its long carbon chain structure combined with two benzyl groups, which enhances its solubility and alters its physical properties compared to shorter-chain esters like dimethyl adipate or diethyl phthalate. This characteristic makes it particularly valuable for applications requiring higher viscosity or distinct solubility profiles.

XLogP3

7.4

Hydrogen Bond Acceptor Count

4

Exact Mass

424.26135963 g/mol

Monoisotopic Mass

424.26135963 g/mol

Heavy Atom Count

31

Dates

Modify: 2023-11-23

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